1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate

Description

Evolution of Academic Interest in Tetralin and Tetrahydronaphthalene Derivatives

Academic interest in tetralin and its derivatives has a rich history, evolving from early studies in coal chemistry to contemporary applications in medicinal chemistry and materials science. Initially, tetralin itself was recognized for its utility as a hydrogen-donor solvent. This property made it valuable in processes such as coal liquefaction.

Over time, the focus of research has shifted towards the functionalization of the tetralin scaffold to create novel molecules with specific biological activities. The tetralin framework is a key structural component in a variety of pharmacologically active compounds. For instance, derivatives of tetralin are found in molecules designed for the treatment of central nervous system disorders. researchgate.net The exploration of tetralin derivatives continues to be an active area of research, with ongoing efforts to synthesize new compounds with therapeutic potential.

Structural Characteristics and Stereoisomerism Relevant to Advanced Research

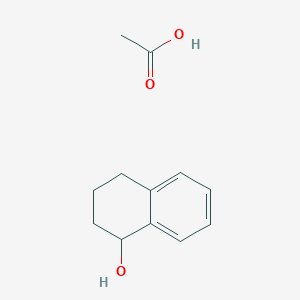

The structure of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297) is characterized by a fused bicyclic system, where a benzene (B151609) ring is fused to a cyclohexene (B86901) ring. The acetate group is attached to a chiral center at the C1 position of the tetrahydro-naphthalene ring. The presence of this chiral center means that the compound can exist as two enantiomers: (R)-1,2,3,4-tetrahydronaphthalen-1-yl acetate and (S)-1,2,3,4-tetrahydronaphthalen-1-yl acetate.

Stereoisomerism is a critical consideration in advanced research, particularly in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. While specific studies on the stereoisomers of 1,2,3,4-tetrahydronaphthalen-1-yl acetate are limited, the importance of stereochemistry in this class of compounds is well-established through research on its parent alcohol and other derivatives. The conformation of the non-aromatic part of the tetralin ring system is typically a half-chair. nih.gov The precise three-dimensional arrangement of substituents on the tetralin core can significantly influence how the molecule interacts with biological targets. youtube.com

Table 1: Physicochemical Properties of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate

| Property | Value |

| CAS Number | 23357-51-9 |

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| Density | 1.1 ± 0.1 g/cm³ guidechem.com |

Overview of Major Research Themes in Naphthalene (B1677914) and Tetralin Ester Chemistry

Research in the field of naphthalene and tetralin ester chemistry encompasses a range of themes, from synthetic methodology to the exploration of their utility in various applications. A significant area of focus is the development of novel synthetic routes to these compounds and their derivatives.

In the context of medicinal chemistry, tetralin derivatives, including esters, are investigated for their potential as therapeutic agents. For example, research has been conducted on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, which are structurally related to the acetate ester, for their activity at serotonin (B10506) receptors. nih.gov Furthermore, the acetate functional group can serve as a protecting group in multi-step syntheses or be a key feature in prodrug design. The use of tetralin acetates as intermediates in the synthesis of compounds with potential anticancer activity has also been reported.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-2,4,6,10-11H,3,5,7H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQYHUJVLSGFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(C2=CC=CC=C2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20782270 | |

| Record name | Acetic acid--1,2,3,4-tetrahydronaphthalen-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20782270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21503-12-8 | |

| Record name | Acetic acid--1,2,3,4-tetrahydronaphthalen-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20782270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Organic Chemistry of 1 Naphthalenol, 1,2,3,4 Tetrahydro , Acetate

Novel Catalytic Approaches for Enantioselective Synthesis and Resolution

The generation of enantiomerically pure 1-tetralol is a critical step, as this chirality is carried over to the final acetate (B1210297) product. Novel catalytic methods, including biocatalytic transformations and asymmetric hydrogenation, have been developed to produce these chiral synthons with high efficiency and enantioselectivity.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral alcohols. wur.nl Enzymes, particularly lipases, and whole-cell systems are employed for the kinetic resolution of racemic 1-tetralol or the asymmetric reduction of its prochiral ketone precursor, α-tetralone.

Lipase-Catalyzed Kinetic Resolution: Kinetic resolution relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. Lipases are widely used for the enantioselective acylation of racemic alcohols or the hydrolysis of their corresponding racemic esters. jocpr.com In the context of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate, this can be achieved by:

Enantioselective acylation of racemic 1-tetralol, where the lipase (B570770) preferentially acylates one enantiomer, leaving the other unreacted.

Enantioselective hydrolysis of racemic this compound, where the lipase preferentially hydrolyzes one enantiomer to the alcohol, leaving the other ester enantiomer untouched. polimi.it

For instance, studies on analogous systems demonstrate that enzymes like Pseudomonas cepacia Lipase (Lipase PS) can achieve good enantiomeric ratios (e.r.) in the hydrolysis of racemic acetates, yielding the desired chiral alcohol. polimi.it The efficiency of such resolutions is quantified by the enantiomeric ratio (E), with higher values indicating better selectivity. almacgroup.com

Whole-Cell Bioreduction: An alternative biocatalytic strategy is the asymmetric reduction of the prochiral ketone, α-tetralone, using whole-cell biocatalysts such as bacteria or fungi. nih.gov This method can directly produce enantiomerically enriched (R)- or (S)-1-tetralol, depending on the microorganism used. For example, Lactobacillus paracasei BD101 has been successfully used as a whole-cell biocatalyst for the enantioselective reduction of 1-tetralone (B52770) to produce (R)-1-tetralol in high yield and optically pure form. nih.gov Similarly, fungal strains like Absidia cylindrospora have been shown to reduce α-tetralone to S-(+)-1,2,3,4-tetrahydro-1-naphthol with high enantiomeric excess (ee). nih.gov

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) / e.r. | Yield / Conversion | Reference |

| Lactobacillus paracasei BD101 | 1-Tetralone | (R)-1-Tetralol | Optically Pure | 95% Yield | nih.gov |

| Absidia cylindrospora | α-Tetralone | (S)-1-Tetralol | 92% ee | Not specified | nih.gov |

| Pseudomonas cepacia Lipase (Amano) | Racemic Acetate (5) | (S)-Alcohol (4) | 96:4 e.r. | 30% Conversion | polimi.it |

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used technique for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org This method typically employs a transition metal catalyst, such as Ruthenium or Iridium, complexed with a chiral ligand. acs.org The hydrogen source is often an inexpensive and safe molecule like isopropanol (B130326) or formic acid. wikipedia.org

For the synthesis of chiral 1-tetralol, α-tetralone serves as the precursor substrate. The reaction involves the transfer of hydrogen from the donor to the ketone, guided by the chiral catalyst to produce one enantiomer of the alcohol preferentially. acs.org For example, a single Iridium(III) complex has been utilized in a tandem α-alkylation/asymmetric transfer hydrogenation of tetralone. acs.orgnih.gov This strategy, which employs a dynamic kinetic resolution, allows for the synthesis of alkylated tetralols with high yields and good enantio- and diastereoselectivity. acs.orgnih.gov Noyori-type Ru(II) catalysts are also well-known for mediating these transformations with high efficiency. researchgate.net

| Catalyst System | Substrate | Reaction Type | Key Features | Reference |

| Iridium(III) Complex | α-Tetralone & Primary Alcohols | α-Alkylation / ATH (DKR) | High yield, good enantio- and diastereoselectivity for alkylated tetralols. | acs.orgnih.gov |

| Noyori-type Ru(II) Chiral Complexes | 2-Arylidene-1-tetralones | ATH-DKR | Produces cis-benzylic alcohols with high diastereomeric and enantiomeric ratios. | researchgate.net |

| Ru–Prolinamide Catalyst | In situ generated α-sulfone ketones | One-Pot ATH | Excellent enantioselectivity (up to 99.9% ee) in aqueous medium. | acs.org |

Elucidation of Reaction Mechanisms in Acetylation and Deacetylation Pathways

The formation and cleavage of the ester bond in this compound are governed by well-established organic reaction mechanisms.

Acetylation Pathway (Fischer Esterification): The acetylation of 1,2,3,4-tetrahydro-1-naphthol (B51079) with acetic acid is a classic example of Fischer esterification. chemguide.co.uk This acid-catalyzed reaction is reversible and proceeds through a series of protonation and nucleophilic attack steps. chemguide.co.ukmasterorganicchemistry.com

The mechanism involves:

Protonation of the Carbonyl Oxygen: The carboxylic acid (acetic acid) is protonated by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.ukyoutube.com

Nucleophilic Attack: The alcohol (1-tetralol) acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk

Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. chemguide.co.uk

Deacetylation Pathway (Acid-Catalyzed Hydrolysis): Deacetylation, or the hydrolysis of the ester, is the reverse of Fischer esterification and is also typically acid-catalyzed. masterorganicchemistry.com The mechanism follows the principle of microscopic reversibility. It begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. researchgate.net Subsequent proton transfers and elimination of the alcohol (1-tetralol) lead back to the carboxylic acid (acetic acid). In biological systems, deacetylation can be catalyzed by enzymes like esterases. researchgate.net Under alkaline conditions, deacetylation occurs via saponification, where a hydroxide (B78521) ion acts as the nucleophile, leading to an irreversible reaction that forms the carboxylate salt and the alcohol. nih.gov

Regio- and Stereochemical Control in Multi-Component Synthesis of Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. fardapaper.ir While not typically used for the direct synthesis of the simple acetate, MCRs are invaluable for creating complex derivatives of the core tetralone/naphthol structure with a high degree of regio- and stereochemical control.

For example, derivatives of 2-naphthol (B1666908) (a related precursor) are frequently used in MCRs to synthesize diverse heterocyclic systems like xanthenes and benzo[a]xanthen-11-ones. fardapaper.ir Catalysts play a crucial role in directing the regioselectivity of these reactions. For instance, the three-component condensation of an aldehyde, 2-naphthol, and an active methylene (B1212753) compound can be catalyzed by various agents to produce amidoalkyl naphthols and other complex structures. rsc.org The choice of catalyst and reaction conditions can dictate which of several possible isomers is formed, thereby controlling the regiochemistry of the final product.

Synthesis of Structurally Modified Analogs and Derivatives

The tetralone and tetralol scaffolds are versatile building blocks for the synthesis of a wide array of structurally modified analogs. semanticscholar.org These modifications can be introduced to explore structure-activity relationships in medicinal chemistry or to create novel materials.

Methods for synthesizing derivatives include:

Ring-Formation Reactions: The core tetralone framework itself can be constructed through methods like Friedel-Crafts acylation-cyclization and Diels-Alder reactions. semanticscholar.org A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids provides an efficient route to various tetralone and indanone derivatives. rsc.org

Oxidation of Tetrahydronaphthalenes: Functionalized tetralones can be synthesized with high regioselectivity by oxidizing tetrahydronaphthalene precursors. For example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant allows for the regioselective oxidation at the benzylic position to yield α-tetralone derivatives in high yields. acs.org

Condensation Reactions: α-Tetralones can undergo aldol-type condensation reactions with aromatic aldehydes to form 2-arylmethylene-1-tetralone derivatives, which have been investigated as potential inhibitors of macrophage migration inhibitory factor (MIF). mtak.huresearchgate.net

Asymmetric Synthesis of Substituted Tetralones: More advanced methods allow for the creation of tetralones with remote stereocenters. A two-step sequence involving Pd-catalyzed asymmetric conjugate addition followed by Rh-catalyzed C-C activation can produce chiral 1-tetralones bearing a C4 quaternary stereocenter with excellent enantioselectivity. nih.gov

These synthetic routes provide access to a diverse library of analogs based on the this compound scaffold, enabling further research into their chemical and biological properties. nih.govresearchgate.net

Sophisticated Spectroscopic and Structural Elucidation Techniques for 1 Naphthalenol, 1,2,3,4 Tetrahydro , Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297), providing detailed insight into its atomic connectivity, configuration, and the conformational preferences of the tetrahydro-naphthalene ring system. While specific experimental data for this exact acetate derivative is not widely published, analysis of its parent alcohol, 1,2,3,4-tetrahydro-1-naphthol (B51079), and related structures allows for a detailed prediction of its spectral features. chemicalbook.compraxilabs.com

The tetrahydro-naphthalene core exists in a half-chair conformation, and the position of the acetate group (pseudo-axial vs. pseudo-equatorial) significantly influences the chemical shifts (δ) and coupling constants (J) of the protons, particularly the benzylic proton at C1. In a pseudo-equatorial orientation, the C1 proton would exhibit small axial-axial and equatorial-equatorial coupling constants with the adjacent C2 protons. Conversely, a pseudo-axial C1 proton would show at least one large axial-axial coupling constant.

¹H NMR: The proton spectrum is expected to show distinct regions. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-7.4 ppm). chemicalbook.com The methine proton at C1, directly attached to the acetate group, would be shifted downfield compared to the parent alcohol (likely δ ~5.8-6.0 ppm) due to the deshielding effect of the acetyl group. The aliphatic protons at C2, C3, and C4 would resonate in the upfield region (δ 1.7-3.0 ppm). The methyl protons of the acetate group would produce a characteristic sharp singlet at approximately δ 2.1 ppm.

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon of the acetate group is expected around δ 170 ppm. The aromatic carbons would resonate between δ 125-140 ppm. The C1 carbon, bearing the acetate group, would be found around δ 70-75 ppm, with the remaining aliphatic carbons (C2, C3, C4) appearing in the δ 20-40 ppm range. The acetate methyl carbon would be observed near δ 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate Data are estimated based on analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | ~5.8 - 6.0 | ~70 - 75 |

| C2-H₂ | ~1.8 - 2.2 | ~25 - 30 |

| C3-H₂ | ~1.7 - 2.0 | ~20 - 25 |

| C4-H₂ | ~2.7 - 3.0 | ~28 - 33 |

| Aromatic C-H | ~7.0 - 7.4 | ~125 - 130 |

| Aromatic Quaternary C | - | ~135 - 140 |

| C=O (acetate) | - | ~170 |

| CH₃ (acetate) | ~2.1 | ~21 |

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification

Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (190.24 g/mol ). The primary and most characteristic fragmentation pathway for this compound would be the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the acetate group, leading to a prominent fragment ion at m/z 148. This fragment corresponds to the protonated 1,2,3,4-tetrahydro-1-naphthol cation.

Further fragmentation of the m/z 148 ion would likely proceed via pathways characteristic of tetralone derivatives, such as the loss of water (H₂O, 18 Da) to yield an ion at m/z 130, or a retro-Diels-Alder reaction involving the aliphatic ring, leading to the loss of ethene (C₂H₄, 28 Da) and formation of an ion at m/z 120. Subsequent loss of a hydrogen radical could lead to a stable aromatic ion at m/z 129. The base peak in the spectrum of the related aromatic compound, 1-naphthyl acetate, is often observed at m/z 144, resulting from the loss of ketene. nih.govchemicalbook.com A similar fragmentation resulting in a dehydrogenated tetralone cation radical at m/z 146 could also be anticipated for the target compound. Another significant peak would likely be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Metabolite Identification: In metabolic studies, advanced MS techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are employed. Potential metabolic transformations of this compound would include hydrolysis of the ester bond to yield 1,2,3,4-tetrahydro-1-naphthol. Further metabolism could involve oxidation of the alicyclic or aromatic rings, leading to hydroxylated or dihydroxylated species, followed by conjugation reactions (e.g., glucuronidation or sulfation). Tandem MS (MS/MS) would be used to fragment the molecular ions of these potential metabolites, and the resulting fragmentation patterns would be compared to that of the parent compound to identify the sites of metabolic modification.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [M]⁺ | Molecular Ion |

| 148 | [M - C₂H₂O]⁺ | Loss of ketene |

| 130 | [M - C₂H₂O - H₂O]⁺ | Loss of ketene and water |

| 129 | [M - C₂H₂O - H₂O - H]⁺ | Further loss of a hydrogen radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Chiral Chromatography (HPLC) for Enantiomeric Excess and Purity Determination

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For tetralone derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be highly effective. nih.govscholarsresearchlibrary.com Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used.

Typically, the separation is performed under normal-phase conditions, using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline resolution between the enantiomer peaks. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution. scholarsresearchlibrary.com

The chromatographic parameters, including the separation factor (α) and resolution (Rs), are calculated to quantify the effectiveness of the separation. An α value greater than 1 indicates that the two enantiomers are retained differently, while an Rs value of 1.5 or greater signifies baseline separation, which is essential for accurate quantification of the enantiomeric excess.

Table 3: Representative Chiral HPLC Method Parameters for Separation of Tetralone Derivatives Parameters are based on methods developed for analogous compounds and may require optimization.

| Parameter | Typical Value/Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Chiralcel® OD-H or Chiralpak® AD |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 254 nm |

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acetate group, expected in the region of 1735-1750 cm⁻¹. Another key feature is the C-O stretching vibration of the ester linkage, which typically appears as a strong band between 1200-1250 cm⁻¹. The spectrum of the parent alcohol, 1,2,3,4-tetrahydro-1-naphthol, shows a broad O-H stretching band around 3350 cm⁻¹, which would be absent in the acetate derivative. chemicalbook.comnist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C=O stretch is also Raman active, although typically weaker than in the IR spectrum. The symmetric stretching of the C-C bonds in the aliphatic ring and the methyl group of the acetate would also be observable.

Intermolecular Interactions: In the solid state or in concentrated solutions, weak intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen and dipole-dipole interactions between the ester groups, can influence the vibrational frequencies. These interactions can lead to slight shifts in peak positions and changes in bandwidths compared to the gas phase or dilute solutions. However, as an ester without strong hydrogen bond donors, the intermolecular forces are expected to be less dominant than in its parent alcohol.

Table 4: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1200 - 1250 | Strong |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on bond lengths, bond angles, and the conformation of the molecule.

As of this writing, a crystal structure for this compound is not available in public crystallographic databases. However, analysis of related structures, such as rac-3,4-trans-Dichloro-1,2,3,4-tetrahydro-2-naphthyl acetate, provides insights into the general solid-state features of such molecules. nih.gov

A successful crystallographic analysis of the target compound would reveal the exact conformation of the half-chair aliphatic ring and the orientation of the acetate substituent. It would also elucidate the packing of the molecules in the crystal lattice, detailing the nature and geometry of any intermolecular interactions, such as C-H···π or C-H···O contacts, which govern the solid-state architecture. For a racemic sample, the compound would crystallize in a centrosymmetric space group, containing an equal number of both enantiomers in the unit cell. If the enantiomers were resolved and crystallized separately, the resulting crystal would belong to a chiral space group. This technique remains the gold standard for absolute configurational assignment, especially when anomalous dispersion methods can be applied.

Computational Chemistry and Theoretical Modeling of 1 Naphthalenol, 1,2,3,4 Tetrahydro , Acetate and Its Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 1,2,3,4-tetrahydronaphthalen-1-yl acetate (B1210297). DFT methods are widely used to optimize molecular geometries and predict a range of properties for organic molecules, including structurally related tetralone and pyridine (B92270) derivatives. nih.govtandfonline.com

The electronic structure is often analyzed by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and the molecule's ability to participate in charge transfer interactions. dntb.gov.ua For analogs, these calculations help in understanding molecular interactions and stability. scispace.comresearchgate.netmdpi.com Natural Bond Orbital (NBO) analysis can further detail charge delocalization within the molecule. dntb.gov.ua

DFT is also a reliable method for predicting spectroscopic properties. By calculating vibrational frequencies, one can simulate and interpret experimental FT-IR and Raman spectra, assigning specific vibrational modes to functional groups within the molecule. scispace.comnih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural verification. researchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com

| Property | Predicted Value | Method/Basis Set | Significance |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) | Electron-donating ability, susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-311G(d,p) | Electron-accepting ability, susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-311G(d,p) | Chemical reactivity, kinetic stability |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-311G(d,p) | Molecular polarity, intermolecular interactions |

| C=O Stretch Freq. | ~1735 cm⁻¹ | DFT/B3LYP/6-311G(d,p) | IR spectroscopy marker for the ester carbonyl group |

Note: The data in this table are representative values based on DFT calculations for analogous ester-containing aromatic compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to explore the dynamic nature of 1,2,3,4-tetrahydronaphthalen-1-yl acetate, mapping its conformational landscape and the influence of the surrounding environment. semanticscholar.org By simulating the movement of atoms over time, MD can reveal the accessible conformations of the molecule, particularly the flexibility of the non-aromatic ring and the rotational freedom of the acetate group.

Long-duration MD simulations, often on the nanosecond to microsecond timescale, can identify transitions between different conformational states. wustl.eduuni-freiburg.de This analysis helps to characterize the predominant and minor conformers present in a given environment, which is crucial for understanding its interactions with other molecules. wustl.edu

The choice of solvent can significantly impact a molecule's behavior, and MD simulations are well-suited to study these effects. wikipedia.org By explicitly including solvent molecules in the simulation box, it is possible to analyze how solvent polarity and specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole forces, influence the conformational equilibrium. wikipedia.orgnih.gov For instance, polar solvents might stabilize conformations with a larger dipole moment. The Hughes-Ingold rules describe how solvent polarity can affect reaction rates by stabilizing or destabilizing reactants and transition states, a principle that can be visualized and quantified through MD simulations. wikipedia.org

| Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA, AMBER, CHARMM | Describes the potential energy and forces between atoms. |

| Simulation Time | 10 - 1000 ns | Duration of the simulation to ensure adequate sampling of conformational space. wustl.edu |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. nih.gov |

| Solvent Model | TIP3P, SPC/E (for water) | Explicit representation of solvent molecules to study their effects. |

| Temperature | 298 K (25 °C) | Standard temperature for simulating physiological or ambient conditions. |

Note: This table presents common parameters used in MD simulations for organic molecules.

Reaction Pathway Mapping and Transition State Analysis

Computational methods are essential for mapping the potential energy surfaces of chemical reactions, identifying reaction pathways, and characterizing transition states. For a compound like 1,2,3,4-tetrahydronaphthalen-1-yl acetate, this could involve modeling its synthesis, such as the esterification of 1-tetralol, or its subsequent reactions. wikipedia.orgchemicalbook.com

DFT calculations can establish plausible reaction mechanisms by computing the energies of reactants, intermediates, products, and transition states. acs.org This allows for the determination of reaction enthalpies and activation barriers, which are critical for understanding reaction kinetics. For instance, theoretical modeling can help distinguish between different mechanistic possibilities, such as SN1 versus SN2 pathways in related allylic systems. nih.gov

Transition State (TS) analysis involves locating the highest energy point along the minimum energy path of a reaction. A key step is to perform a vibrational frequency calculation on the optimized TS geometry; a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. These theoretical predictions can be validated by comparing them with experimental kinetic data, including kinetic isotope effects (KIEs). nih.gov

| Reaction Step | Reactants | Products | Calculated Activation Energy (kcal/mol) | Computational Method |

| Esterification | 1-Tetralol + Acetic Anhydride | 1,2,3,4-Tetrahydronaphthalen-1-yl acetate | 15 - 20 | DFT (B3LYP/6-31G) |

| Hydrolysis (Acid-Cat.) | 1,2,3,4-Tetrahydronaphthalen-1-yl acetate + H₂O | 1-Tetralol + Acetic Acid | 20 - 25 | DFT (B3LYP/6-31G) |

| Oxidation of precursor | 1,2,3,4-Tetrahydronaphthalene (B1681288) | 1-Tetralone (B52770) | 25 - 30 | DFT (B3LYP/6-31G*) |

Note: The activation energies presented are hypothetical values for illustrative purposes, based on typical ranges for these reaction types studied computationally.

Computational Studies on Ligand-Receptor Interactions and Binding Hypotheses (excluding clinical aspects)

Molecular docking is a computational technique used to predict how a ligand, such as an analog of 1,2,3,4-tetrahydronaphthalen-1-yl acetate, might bind to the active site of a biological receptor. This method is frequently applied to tetralin and tetralone derivatives to explore their potential interactions with various protein targets. ijpsjournal.comresearchgate.netnih.gov

The process involves generating multiple possible binding poses of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding affinity (often expressed in kcal/mol). ijpsjournal.com The results provide a hypothesis for the most stable binding mode. Analysis of this predicted complex reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π–π stacking, that contribute to binding affinity. ijpsjournal.comnih.gov

For example, docking studies on α-tetralone derivatives against the Plasmodium falciparum formate-nitrite transporter (PfFNT) identified key hydrogen bonds with specific amino acid residues like THR106 and GLY107. ijpsjournal.com Similarly, studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which share the same core structure, investigated their affinity for serotonin (B10506) receptors, highlighting the importance of the tetrahydronaphthalene moiety for binding. nih.gov These computational models generate binding hypotheses that can guide the design of new analogs with potentially improved affinity and selectivity for a given target.

| Ligand (Analog) | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| α-Tetralone derivative A1 | PfFNT | 7E27 | -9.3 | THR106, GLY107 (H-bonds); VAL196, PHE94 (hydrophobic) ijpsjournal.com |

| α-Tetralone derivative A2 | PfFNT | 7E27 | -9.0 | THR106, GLY107 (H-bonds); TYR31 (π-π stacking) ijpsjournal.com |

| Tetrahydronaphthalene-pyridone 7b | Tyrosine Kinase | 1t46 | -11.6 | Thr 670, Cys 673 (H-bonds) nih.gov |

| Tetrahydronaphthalene-pyridone 3f | Tyrosine Kinase | 1t46 | -11.4 | Thr 670, Cys 673 (H-bonds) nih.gov |

Note: This table summarizes published docking results for analogs of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate against specific protein targets to illustrate the application of this computational method.

Mechanistic Investigations of Biological Interactions and Molecular Target Modulation Excluding Clinical Studies

Enzymatic Biotransformation and Metabolic Fate in In Vitro Systems

The biotransformation of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297) is anticipated to begin with the hydrolysis of its ester bond, a common metabolic pathway for acetate esters. This initial step, catalyzed by esterase enzymes present in various biological systems, would yield 1,2,3,4-tetrahydronaphthalen-1-ol and acetic acid.

Following hydrolysis, the resulting 1,2,3,4-tetrahydronaphthalen-1-ol would undergo further Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com Studies on the parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), provide insight into these subsequent metabolic steps. In various microorganisms, tetralin is hydroxylated by monooxygenases. ethz.ch For instance, Corynebacterium sp. strain C125 metabolizes tetralin by initially hydroxylating the benzene (B151609) nucleus. nih.gov In humans, specific CYP isozymes are involved in the metabolism of similar structures. For example, CYP3A4 and CYP2B6 have been identified as the major and minor enzymes, respectively, responsible for the metabolism of the alkylating agent thiotepa. researchgate.net The in vitro metabolism of other compounds has shown involvement of CYP1A2 and CYP2C9. nih.gov It is plausible that these or related CYP enzymes would be responsible for the oxidative metabolism of the tetrahydronaphthalene ring of 1,2,3,4-tetrahydronaphthalen-1-ol, leading to the formation of more polar metabolites that can be readily conjugated in Phase II reactions and subsequently eliminated.

Table 1: Postulated In Vitro Metabolic Pathway for 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate

| Step | Reaction | Primary Enzyme Class | Expected Product(s) |

| 1 | Ester Hydrolysis | Esterases | 1,2,3,4-tetrahydronaphthalen-1-ol + Acetic Acid |

| 2 | Ring Hydroxylation | Cytochrome P450 (CYP) Monooxygenases | Dihydroxylated tetralin derivatives |

| 3 | Dehydrogenation | Dehydrogenases | 1,2,3,4-tetrahydronaphthalone |

Molecular Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrase, Acetylcholinesterase)

Acetylcholinesterase (AChE) Inhibition Acetylcholinesterase inhibitors (AChEIs) function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration and duration of action in the synapse. wikipedia.org This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov While direct studies on this compound are not available, numerous derivatives of the structurally related α-tetralone and tetralin scaffolds have been synthesized and evaluated as potent AChE inhibitors. nih.govingentaconnect.com

Research has demonstrated that α,β-unsaturated carbonyl-based tetralone derivatives exhibit significant inhibitory activity against AChE. nih.gov For example, one of the most potent compounds in a studied series, compound 3f, displayed an IC₅₀ value of 0.045 µM against AChE. nih.gov Similarly, a series of novel thiazoline-tetralin derivatives were tested for their anticholinesterase activity, with some compounds showing notable inhibition. Compound 4h from this series, which features a 4-fluorophenyl moiety, exhibited 49.92% inhibition of AChE at a concentration of 80 µg/mL. mdpi.com These findings suggest that the tetralin/tetralone core structure is a viable pharmacophore for AChE inhibition. The inhibitory mechanism likely involves the binding of the tetralin moiety to the active site of the AChE enzyme, preventing its catalytic action on acetylcholine. wikipedia.org

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Tetralin/Tetralone Derivatives

| Compound Class | Specific Derivative | AChE Inhibition | Source |

| α,β-Unsaturated Tetralone | Compound 3f | IC₅₀ = 0.045 µM | nih.gov |

| Thiazoline-Tetralin | Compound 4h (4-florophenyl) | 49.92% at 80 µg/mL | mdpi.com |

| Thiazoline-Tetralin | Compound 4j (4-nitrophenyl) | 44.96% at 80 µg/mL | mdpi.com |

| Thiazoline-Tetralin | Compound 4d (4-phenyl) | 43.22% at 80 µg/mL | mdpi.com |

Carbonic Anhydrase (CA) Inhibition Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. unifi.it Inhibitors of specific CA isoforms have therapeutic applications. There is limited direct evidence linking tetralin or tetralone derivatives to CA inhibition. Research into novel CA inhibitors has largely focused on other chemical scaffolds, such as sulfonamides, sulfamides, and sulfamates, often incorporating moieties like nitroimidazoles to target tumor-associated isoforms IX and XII. nih.gov While a wide range of compounds, including coumarins and dihydroquinolinones, have been explored, the tetralin scaffold has not been a primary focus in this area. nih.gov Therefore, the potential for this compound to act as a CA inhibitor remains an area for future investigation.

Interactions with Cellular Components and Subcellular Localization Studies

The lipophilic nature of this compound is a critical determinant of its interaction with cellular components. pg.edu.pl Lipophilicity governs the ability of a molecule to partition into and traverse cellular membranes. nih.gov As an acetate ester of a tetralin derivative, the compound is expected to be significantly lipophilic.

Studies on the parent hydrocarbon, tetralin, have shown that due to its hydrophobicity, it preferentially partitions into lipid membranes. nih.govresearchgate.net This accumulation leads to an expansion of the membrane and can impair various membrane functions. The interaction of lipophilic cytarabine derivatives with model biomembranes further supports the idea that lipophilic moieties enhance membrane interaction. mdpi.com The excessive accumulation of tetralin within the membrane increases its permeability to ions, such as protons, and can inhibit respiratory enzymes, ultimately leading to the dissipation of the cellular pH gradient and electrical potential. nih.govresearchgate.net

The subcellular localization of such lipophilic esters is also dictated by their physicochemical properties. nih.gov Upon entering a cell, this compound would likely associate with lipid-rich structures such as the endoplasmic reticulum and plasma membrane. The subcellular distribution of lipophilic basic drugs has been shown to depend on their lipophilicity and potential for lysosomal uptake. As the compound is metabolized via hydrolysis to the more polar 1,2,3,4-tetrahydronaphthalen-1-ol, its distribution pattern would be expected to shift, with the metabolite being more prevalent in aqueous cytosolic compartments. The lipophilicity of phorbol esters, for example, is a critical factor that determines their differential translocation patterns to the plasma membrane versus the nuclear membrane. nih.gov

Biological Pathways and Signaling Cascade Modulation at the Molecular Level

While specific data for this compound is lacking, research on related tetralone derivatives provides evidence for their ability to modulate key inflammatory signaling pathways. Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that is implicated in various inflammatory diseases. mtak.hu

A study on E-2-arylmethylene-1-tetralones demonstrated that these compounds can efficiently bind to the active site of MIF and inhibit its tautomerase function. mtak.hu The inhibition of MIF subsequently led to a reduction in inflammatory macrophage activation. At the molecular level, two of the tetralone derivatives studied markedly inhibited the production of reactive oxygen species (ROS) and nitrite, suppressed the activation of the critical inflammatory transcription factor NF-κB, and reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the chemokine CCL-2. mtak.hu

The NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. nih.govmdpi.com The finding that tetralone derivatives can suppress NF-κB activation suggests a potential mechanism for modulating downstream inflammatory cascades. mtak.hu This indicates that the core tetralin/tetralone structure may serve as a scaffold for developing modulators of these crucial cellular signaling pathways.

Studies on Antibacterial and Antiviral Mechanisms in Model Systems

Antibacterial Mechanisms The antibacterial properties of the parent compound, tetralin, have been investigated. Tetralin is reported to be toxic to bacterial cells at concentrations below 100 μmol/L. ethz.chnih.govresearchgate.net The primary mechanism of its antibacterial action is attributed to its lipophilic nature, which facilitates its partitioning into and accumulation within the bacterial cell membrane. nih.govresearchgate.net

This accumulation disrupts the structural and functional integrity of the membrane in several ways:

Membrane Expansion: The insertion of tetralin molecules causes physical expansion of the lipid bilayer. nih.govresearchgate.net

Increased Permeability: The disrupted membrane becomes more permeable to ions, particularly protons. This leads to a partial dissipation of the proton motive force (both the pH gradient and the electrical potential), which is essential for ATP synthesis and other vital cellular processes. nih.govresearchgate.net

Enzyme Inhibition: Tetralin can inhibit membrane-bound respiratory enzymes, further impairing cellular energy metabolism. nih.govresearchgate.net

This disruption of membrane integrity and energy transduction ultimately impairs various metabolic functions and leads to the inhibition of bacterial growth. nih.govresearchgate.net Additionally, various derivatives of tetralin and tetralone have been synthesized and explored for their antibacterial potential. mdpi.com

Antiviral Mechanisms Compounds featuring a naphthalene (B1677914) core structure have shown promise as antiviral agents. nih.gov While this compound has not been specifically tested, studies on other naphthalene derivatives suggest potential mechanisms of action against viruses like influenza A. nih.gov

One study synthesized a series of naphthalene derivatives and found that a compound, 2-aminonaphthalene 4d, exhibited potent antiviral activity in vitro. Mechanistic studies revealed that this compound could reduce the replication of the influenza virus by inhibiting viral nucleoprotein (NP) and matrix (M) proteins. Furthermore, it was shown to suppress the inflammatory response mediated by the RIG-I signaling pathway, and it reduced virus-induced reactive oxygen species (ROS) accumulation, autophagy, and apoptosis in host cells. nih.gov These findings highlight that the naphthalene scaffold can be a foundation for developing antiviral agents that target multiple stages of the viral life cycle and the host response. nih.govresearchgate.net

Advanced Analytical Chemistry for Detection, Quantification, and Purity Profiling

Development and Validation of Chromatographic Methods (HPLC, GC-MS, UPLC-Q-TOF-MS) for Complex Matrices

Chromatographic techniques are fundamental to the separation and quantification of 1,2,3,4-tetrahydronaphthalen-1-yl acetate (B1210297). The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as routine quantification or in-depth impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for the quantification of 1,2,3,4-tetrahydronaphthalen-1-yl acetate. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, allowing for the effective separation of the compound from polar impurities. Method validation would be performed according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and semi-volatile compounds like 1,2,3,4-tetrahydronaphthalen-1-yl acetate. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The coupled mass spectrometer provides mass information, enabling positive identification and quantification. GC-MS is particularly effective for identifying residual solvents and volatile organic impurities. ijprajournal.combiomedres.us

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) represents a state-of-the-art technique for both quantitative and qualitative analysis. UPLC utilizes smaller particle sizes in the column, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. biomedres.usbiomedres.us The Q-TOF mass spectrometer provides high-resolution, accurate mass data, which is invaluable for identifying unknown impurities and degradation products by determining their elemental composition. biomedres.us

The following table summarizes typical starting parameters for the development of these chromatographic methods.

| Parameter | HPLC | GC-MS | UPLC-Q-TOF-MS |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-arylene polymer or 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient | Helium (constant flow) | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |

| Detector | UV-Vis (e.g., 220 nm) | Mass Spectrometer (EI) | Q-TOF Mass Spectrometer (ESI) |

| Oven Temperature | Ambient or controlled (e.g., 40 °C) | Temperature programmed (e.g., 50 °C hold 2 min, ramp to 300 °C) | Controlled (e.g., 45 °C) |

| Injection Volume | 10 µL | 1 µL (split/splitless) | 2 µL |

Application of Hyphenated Techniques for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for trace analysis and comprehensive impurity profiling. ijprajournal.com The goal of impurity profiling is the detection, identification, and quantification of impurities in a drug substance. amazonaws.com

LC-MS/MS is a powerful tool for trace-level quantification. By coupling liquid chromatography with a tandem mass spectrometer (e.g., a triple quadrupole), it is possible to achieve exceptional sensitivity and selectivity. This is accomplished using Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This technique is crucial for analyzing the compound in complex matrices like environmental samples, where target analyte concentrations can be extremely low. nih.gov

UPLC-Q-TOF-MS is the premier technique for impurity profiling. biomedres.usbiomedres.us During method development or forced degradation studies, numerous unknown peaks may appear in the chromatogram. The high mass accuracy of a Q-TOF instrument allows for the generation of a highly probable elemental formula for an unknown impurity. biomedres.us Subsequent MS/MS fragmentation experiments can then be performed to elucidate the structure of the impurity. This approach is critical for identifying synthesis by-products, degradation products, or metabolites without the need to synthesize every potential impurity as a reference standard. chimia.ch

Electrochemical Methods for Sensitive and Selective Detection

Direct electrochemical detection of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate is not a commonly employed technique. The acetate ester functional group is not readily electroactive (i.e., it is not easily oxidized or reduced within standard potential windows). However, electrochemical methods could be applied indirectly or for the analysis of related impurities.

One potential application is the detection of the parent alcohol, 1,2,3,4-tetrahydro-1-naphthalenol, which could be present as a starting material impurity or a hydrolysis-related degradant. Phenolic compounds can be oxidized electrochemically at a carbon-based or platinum electrode. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to study this oxidation.

Challenges in the electrochemical analysis of phenolic compounds include electrode fouling, where oxidation products polymerize and passivate the electrode surface, leading to a loss of signal. researchgate.net Recent research into the voltammetric behavior of dihydroxybenzene derivatives has explored the use of various solvents and microelectrodes to mitigate these effects. nih.govnih.gov While not directly applicable to the target acetate, these studies provide a framework for developing methods for related phenolic impurities. The development of chemically modified electrodes or specific sensor materials could enhance sensitivity and selectivity for such impurities. researchgate.net

Methodologies for Chiral Purity Assessment

The carbon atom at the 1-position of the tetrahydronaphthalene ring in 1,2,3,4-tetrahydro-1-naphthalenol is a stereocenter, meaning the molecule exists as a pair of enantiomers. Consequently, its derivative, 1,2,3,4-tetrahydronaphthalen-1-yl acetate, is also a chiral compound. As enantiomers often exhibit different biological activities, assessing the enantiomeric purity is a critical analytical requirement.

Enantioselective High-Performance Liquid Chromatography (eHPLC) is the predominant technique for chiral purity assessment. molnar-institute.comwvu.edu This method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. nih.gov

The most successful CSPs for a wide range of compounds are based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.gov For a compound like 1,2,3,4-tetrahydronaphthalen-1-yl acetate, a normal-phase method is often the first choice for method development. The differential interaction between the enantiomers and the chiral selector of the CSP, often involving hydrogen bonding, π-π interactions, and steric hindrance, results in different retention times, allowing for their quantification. nih.gov The enantiomeric excess (ee) can be determined from the relative peak areas of the two enantiomers. The optical purity of the parent alcohol, (R)-(−)-1,2,3,4-Tetrahydro-1-naphthol, is confirmed by HPLC, underscoring the suitability of this technique. sigmaaldrich.com

The table below outlines typical conditions for a chiral HPLC method.

| Parameter | Typical Setting |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane (B92381) / Isopropanol (B130326) (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm or 265 nm |

| Injection Volume | 10 µL |

Environmental Fate, Transformation Pathways, and Ecotoxicological Mechanisms

Abiotic Degradation Mechanisms: Photolysis, Hydrolysis, and Oxidation in Aqueous Environments

Abiotic degradation processes are crucial in determining the persistence of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297) in environments devoid of microbial activity. These mechanisms include hydrolysis, photolysis, and oxidation.

Hydrolysis: The primary abiotic degradation pathway for 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate in aqueous environments is hydrolysis. The ester linkage is susceptible to cleavage, a reaction that yields 1,2,3,4-tetrahydro-1-naphthalenol and acetic acid. Thermodynamic studies on the analogous compound, 1-naphthyl acetate, confirm that the equilibrium for this type of hydrolysis reaction lies far to the right, indicating that the transformation to the corresponding naphthol and acetate is highly favorable in water. nih.govacs.org Phthalate esters, which also contain ester bonds, are known to be susceptible to hydrolysis as a key abiotic degradation path. researchgate.net

Photolysis: Once hydrolysis occurs, the resulting 1,2,3,4-tetrahydro-1-naphthalenol may undergo photolysis. Structurally similar compounds like 1-naphthaleneacetic acid (NAA) are known to undergo rapid photolysis in water and on soil. epa.gov The primary atmospheric degradation reaction for organic pollutants often involves hydroxyl radicals. researchgate.net For the related compound 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), photolytic degradation in surface waters is considered a potential removal process. oecd.org

Oxidation: The hydroxyl group of the hydrolysis product, 1,2,3,4-tetrahydro-1-naphthalenol, makes it susceptible to oxidation. Studies have shown that in the presence of manganese oxide, a common soil mineral, the analogous compound 1-naphthol (B170400) is completely degraded abiotically, whereas naphthalene (B1677914) shows no degradation. nih.gov This suggests that the hydroxylated form is significantly more reactive towards abiotic oxidation. The oxidation of α-tetralol can lead to the formation of α-tetralone. researchgate.netresearchgate.net

Biodegradation Pathways and Microbial Biotransformation by Specific Organisms

Microbial activity is a primary driver for the degradation of this compound in the environment. The process is expected to begin with enzymatic hydrolysis, followed by the degradation of the resulting tetralol structure through various aerobic and anaerobic pathways.

The initial step in the biodegradation of the acetate ester is the enzymatic cleavage of the ester bond by microbial esterases. This process is analogous to the hydrolysis of 1-naphthyl acetate by intracellular esterases in plant cells. medchemexpress.com This reaction releases 1,2,3,4-tetrahydro-1-naphthalenol, which becomes the substrate for subsequent microbial metabolism.

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of the resulting tetralin-like structure has been investigated using sulfate-reducing enrichment cultures. nih.govnih.gov The degradation of tetralin (1,2,3,4-tetrahydronaphthalene) does not proceed via initial hydroxylation but through an activation step involving the addition of a C1 unit to the aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govnih.govresearchgate.net This central intermediate is then further metabolized. The pathway involves the reduction of the aromatic ring system, followed by ring cleavage, proceeding through intermediates with a cyclohexane (B81311) structure rather than through monoaromatic compounds like benzoyl-CoA. nih.govasm.org

Aerobic Biodegradation: Under aerobic conditions, the degradation of the hydrolysis product, 1,2,3,4-tetrahydro-1-naphthalenol, is expected to follow pathways similar to those for other naphthols. The degradation of 1-naphthol, for instance, is often initiated by hydroxylation. In Sphingobium sp. strain B2, a two-component monooxygenase converts 1-naphthol into 1,2-dihydroxynaphthalene. nih.gov This intermediate is then further metabolized via ring-cleavage pathways involving salicylic (B10762653) acid and gentisic acid, ultimately leading to intermediates of the central carbon pathway. frontiersin.org Several bacterial genera, including Pseudomonas, Arthrobacter, and Rhodococcus, have been reported to degrade 1-naphthol. nih.govdatapdf.com

Identification and Characterization of Environmental Transformation Products

The environmental transformation of this compound leads to a series of distinct products depending on the degradation pathway.

The primary and immediate transformation product from both abiotic and biotic hydrolysis is 1,2,3,4-tetrahydro-1-naphthalenol .

Subsequent anaerobic biodegradation of the tetralin structure yields a number of well-characterized metabolites. A major metabolite identified is 5,6,7,8-tetrahydro-2-naphthoic acid . nih.govnih.gov Further reduction leads to octahydro-2-naphthoic acid . nih.gov Ring cleavage of these reduced intermediates results in the formation of compounds with a cyclohexane ring and two carboxylic acid side chains, identified as a C11H16O4-diacid and, after β-oxidation, 2-carboxycyclohexylacetic acid . nih.govDecahydro-2-naphthoic acid has also been identified but is considered a likely dead-end metabolite. nih.gov

Under inferred aerobic pathways, the key intermediates following the initial formation of 1,2,3,4-tetrahydro-1-naphthalenol would likely include 1,2-dihydroxynaphthalene , followed by ring-cleavage products such as salicylic acid and gentisic acid . nih.govfrontiersin.org Abiotic oxidation can produce α-tetralone . researchgate.net

| Pathway | Initial Product | Key Intermediates & Final Products | Reference |

|---|---|---|---|

| Hydrolysis (Abiotic/Biotic) | 1,2,3,4-Tetrahydro-1-naphthalenol | Acetic Acid | nih.govmedchemexpress.com |

| Anaerobic Biodegradation | 5,6,7,8-Tetrahydro-2-naphthoic acid | Octahydro-2-naphthoic acid, 2-Carboxycyclohexylacetic acid | nih.govnih.gov |

| Aerobic Biodegradation (Inferred) | 1,2-Dihydroxynaphthalene | Salicylic acid, Gentisic acid | nih.govfrontiersin.org |

| Abiotic Oxidation | α-Tetralone | N/A | researchgate.net |

Sorption, Leaching, and Transport Mechanisms in Environmental Compartments

The movement of this compound and its transformation products through the environment is governed by their physicochemical properties and interactions with soil and sediment.

Sorption: The sorption of organic compounds to soil and sediment is a key process controlling their mobility and bioavailability. mdpi.com This process is influenced by factors such as soil organic matter content, clay mineralogy, and the hydrophobicity of the chemical, often indicated by the n-octanol-water partition coefficient (Kow). mdpi.commdpi.com For the parent hydrocarbon, 1,2,3,4-tetrahydronaphthalene (tetralin), the calculated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is 1837 L/kg, which indicates a high potential for sorption to soil and sediment. oecd.org The initial acetate ester is expected to have a similar high sorption potential. Its primary degradation product, 1,2,3,4-tetrahydro-1-naphthalenol, contains a polar hydroxyl group, which would likely lead to a lower Koc value and thus weaker sorption and higher mobility compared to tetralin.

Leaching and Transport: Compounds with high sorption coefficients tend to be less mobile and have a lower potential for leaching into groundwater. mdpi.com The strong association of the parent compound and the initial acetate ester with soil organic matter suggests that their transport via water flow will be limited. However, the more polar degradation products, such as the various carboxylic acids formed during anaerobic degradation, will be more water-soluble and thus more prone to leaching and transport in aqueous systems.

Volatility: The volatility of the parent hydrocarbon, tetralin, is considered high, as indicated by its Henry's Law constant of 138 Pa m³/mol. oecd.org This suggests it can readily partition from surface water into the atmosphere. The addition of the acetate and, subsequently, the hydroxyl functional groups in the title compound and its primary metabolite, respectively, would significantly reduce vapor pressure and thus lower their volatility compared to tetralin.

Mechanistic Ecotoxicology in Model Organisms

While toxicological data specifically for this compound is not available, the molecular and cellular effects can be inferred from its structural analog, 1-naphthyl acetate. These effects are primarily linked to its nature as an ester substrate for various enzymes.

A key molecular interaction is with acetylcholinesterase (AChE), a critical enzyme in the nervous system. 1-Naphthyl acetate serves as a chromogenic substrate for AChE; the enzyme hydrolyzes it to 1-naphthol. medchemexpress.com The inhibition of this enzymatic hydrolysis is a fundamental mechanism used to detect the presence and effect of organophosphate pesticides, which are known AChE inhibitors. medchemexpress.com This implies that this compound could similarly interact with and be hydrolyzed by esterase enzymes in various organisms, potentially competing with endogenous substrates.

In plant cells, 1-naphthyl acetate is hydrolyzed by intracellular esterases, releasing 1-naphthol and acetic acid. medchemexpress.com This release causes a measurable cellular effect: the acidification of the extracellular medium. This localized drop in pH activates proton pumps on the cytoplasmic membrane and subsequently activates expansin proteins in the cell wall, leading to cell wall relaxation and promoting cell elongation. medchemexpress.com This demonstrates a clear mechanistic pathway where enzymatic action on the acetate ester leads directly to changes in cellular processes. It is plausible that this compound could trigger similar cellular-level effects in susceptible organisms through enzymatic hydrolysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Naphthalenol, 1,2,3,4 Tetrahydro , Acetate and Its Derivatives

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic structural modifications of the 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold have been a key strategy in medicinal chemistry to probe and optimize interactions with various biological targets. While direct studies on 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297) are limited, research on closely related derivatives provides significant insights into the SAR. These studies often involve modifying the aromatic ring, the alicyclic ring, and the substituents at various positions.

For instance, derivatives of the N-(1,2,3,4-tetrahydronaphthalen-1-yl) scaffold have been extensively studied as agents targeting serotonin (B10506) receptors, such as the 5-HT7 receptor. figshare.comebi.ac.uk In these studies, modifications to the arylpiperazine moiety attached to the tetrahydronaphthalene core have revealed critical determinants for receptor affinity and intrinsic activity. The introduction of lipophilic substituents on the phenyl ring of the piperazine (B1678402) moiety generally leads to high-affinity agonists. figshare.comebi.ac.uk Conversely, the introduction of polar groups like hydroxyl or methylamino groups can switch the compound's activity from agonistic to antagonistic. figshare.comebi.ac.uk

The following table summarizes the impact of substituents on the biological activity of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, which share the core tetrahydronaphthalene structure with 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate.

| Modification | Position | Substituent | Impact on Biological Activity |

| Arylpiperazine Moiety | 2-position of the aryl ring | Lipophilic groups (e.g., -SCH3, -CH(CH3)2, -N(CH3)2, -CH3, Phenyl) | Increased agonist activity at 5-HT7 receptors. figshare.comebi.ac.uk |

| Arylpiperazine Moiety | 2-position of the aryl ring | Polar groups (e.g., -OH, -NHCH3) | Shift from agonist to antagonist activity at 5-HT7 receptors. figshare.comebi.ac.uk |

These findings suggest that for this compound, modifications to the acetate group or the aromatic part of the naphthalene (B1677914) ring could significantly alter its biological profile. For example, changing the ester to an amide or introducing substituents on the benzene (B151609) ring could modulate its interaction with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. conicet.gov.arresearchgate.net These models are instrumental in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanism of action. conicet.gov.arresearchgate.net

For this compound and its derivatives, QSAR and QSPR studies could be employed to predict a range of activities and properties. A typical workflow for developing a QSAR/QSPR model involves:

Data Set Collection: Gathering a series of structurally related compounds with experimentally determined biological activities or properties.

Molecular Descriptor Calculation: Computing a variety of numerical descriptors that represent the physicochemical, topological, and electronic features of the molecules.

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the activity/property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While specific QSAR/QSPR models for this compound were not found in the reviewed literature, the principles can be applied. For instance, a QSAR study on a series of tetrahydronaphthalene derivatives could identify key molecular descriptors that govern their affinity for a particular receptor.

The following table illustrates hypothetical descriptors that could be used in a QSPR model to predict a property like lipophilicity (LogP) for derivatives of this compound.

| Compound | Modification | Calculated LogP | Molecular Weight | Polar Surface Area |

| This compound | - | (Value) | (Value) | (Value) |

| Derivative 1 | Hydrolysis of acetate to hydroxyl | (Value) | (Value) | (Value) |

| Derivative 2 | Addition of a methoxy (B1213986) group to the aromatic ring | (Value) | (Value) | (Value) |

| Derivative 3 | Replacement of acetate with a longer chain ester | (Value) | (Value) | (Value) |

Such models can guide the synthesis of new derivatives with desired properties, reducing the need for extensive experimental work.

Conformational Analysis and its Correlation with Molecular Recognition and Reactivity

The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with biological macromolecules and its chemical reactivity. Conformational analysis of this compound and its derivatives helps in understanding how they fit into binding pockets of receptors or active sites of enzymes.

The tetrahydronaphthalene ring system is not planar and can adopt different conformations. The alicyclic part of the ring system typically exists in a half-chair conformation. nih.gov The specific puckering of this ring and the orientation of the substituents are crucial for molecular recognition. For this compound, the acetate group at the C1 position can exist in either an axial or equatorial position. The preferred conformation will depend on steric and electronic factors and can significantly influence how the molecule interacts with its biological target.

Studies on related N-(1,2,3,4-tetrahydronaphthalen-1-yl) derivatives have shown that the conformation of the tetralin ring and the spatial arrangement of the substituents are key for high-affinity binding to receptors like the 5-HT7 receptor. ebi.ac.uk Molecular modeling and X-ray crystallography are powerful tools to determine the preferred conformations of these molecules.

The table below outlines the key conformational features of the 1,2,3,4-tetrahydronaphthalene ring system.

| Structural Feature | Conformational Detail | Impact on Molecular Recognition |

| Alicyclic Ring | Typically adopts a half-chair conformation. nih.gov | Determines the spatial orientation of substituents, which is crucial for fitting into a binding site. |

| C1 Substituent (Acetate group) | Can be in an axial or equatorial position. | The orientation of the acetate group can influence hydrogen bonding and steric interactions with the target protein. |

| Ring Puckering | The degree of puckering can be influenced by other substituents. | Affects the overall shape of the molecule and its complementarity to the binding site. |

Understanding the conformational landscape of this compound is essential for designing derivatives with improved biological activity.

Stereochemistry and its Influence on Biological Selectivity and Synthetic Efficiency

Chirality is a fundamental aspect of molecular recognition in biological systems. This compound has a stereocenter at the C1 position, meaning it can exist as two enantiomers: (R)-1,2,3,4-tetrahydronaphthalen-1-yl acetate and (S)-1,2,3,4-tetrahydronaphthalen-1-yl acetate. The different spatial arrangement of the acetate group in these enantiomers can lead to significant differences in their biological activity.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different types of biological activity. nih.gov This is because biological targets such as receptors and enzymes are themselves chiral and will interact differently with the two enantiomers. For example, in studies of tetrahydronaphthalene derivatives as thromboxane (B8750289) receptor antagonists, the stereochemistry of the molecule was found to be a critical factor for its activity. nih.gov Similarly, for N-(1,2,3,4-tetrahydronaphthalen-1-yl) derivatives targeting the 5-HT7 receptor, the stereochemistry at the C1 position of the tetrahydronaphthalene ring is crucial for high-affinity binding. nih.gov

The following table summarizes the importance of stereochemistry in the biological activity of chiral compounds.

| Enantiomer | Spatial Arrangement | Potential Biological Impact |

| (R)-1,2,3,4-tetrahydronaphthalen-1-yl acetate | Acetate group has a specific 3D orientation. | May exhibit higher affinity for a specific biological target compared to the (S)-enantiomer. |

| (S)-1,2,3,4-tetrahydronaphthalen-1-yl acetate | Acetate group has the opposite 3D orientation. | May have lower affinity, no activity, or even a different type of activity at the same target. |

From a synthetic standpoint, the preparation of enantiomerically pure this compound can be challenging. Asymmetric synthesis or chiral resolution methods are often required to obtain a single enantiomer. The efficiency of these synthetic routes is a critical consideration in the development of chiral drugs.

Emerging Research Applications and Interdisciplinary Academic Perspectives

Role in Advanced Organic Synthesis as Chiral Building Blocks or Intermediates

The utility of 1,2,3,4-tetrahydro-1-naphthyl acetate (B1210297) in advanced organic synthesis is intrinsically linked to the stereochemistry of its parent alcohol. The chiral nature of 1,2,3,4-tetrahydro-1-naphthol (B51079) makes it a valuable chiral building block for the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The acetate derivative serves as a key intermediate in these synthetic pathways, often protecting the hydroxyl group during subsequent chemical transformations.

The separation of racemic alcohols into their respective enantiomers is a critical step in asymmetric synthesis. Enzymatic kinetic resolution (EKR) is a widely recognized and efficient method for achieving this. In this process, a racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, resulting in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol. mdpi.com This makes the synthesis of enantiomerically pure (R)- or (S)-1,2,3,4-tetrahydro-1-naphthyl acetate a crucial step for accessing optically active downstream products. mdpi.comscirp.org

The resulting chiral acetate can then be carried forward in a synthesis or have the acetyl group removed to liberate the optically pure alcohol. The ability to act as a chiral auxiliary makes the parent alcohol, and by extension its acetate derivative, valuable in creating complex molecules with specific three-dimensional arrangements, which is often crucial for biological activity. chemimpex.com

| Method | Description | Relevance to 1,2,3,4-tetrahydro-1-naphthyl acetate |

|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Separation of enantiomers of a racemic alcohol by selective enzyme-catalyzed acylation. | Directly produces enantiomerically enriched 1,2,3,4-tetrahydro-1-naphthyl acetate and the corresponding chiral alcohol. mdpi.com |